Superior Throwing Power of Copper Pyrophosphate Baths Compared to Sulfate, Fluoborate, and Cyanide Systems
In a direct comparative study of four copper plating bath types—pyrophosphate, cyanide, sulfate, and fluoborate—the pyrophosphate bath exhibited the highest throwing power among all tested systems [1]. Throwing power values ranged between +20% and −20% across baths, with the rank order being pyrophosphate > cyanide > sulfate > fluoborate [1]. This superior throwing power translates to enhanced deposit uniformity in complex geometries, with the pyrophosphate bath producing the highest deposit thickness at the center of holes and a K factor (height-to-width ratio of deposit) of 1.44 [2].
| Evidence Dimension | Throwing power (deposit uniformity in recessed areas) |
|---|---|
| Target Compound Data | Highest rank among four bath types; K factor = 1.44 |
| Comparator Or Baseline | Cyanide bath (second rank), sulfate bath (third rank), fluoborate bath (fourth rank) |
| Quantified Difference | Rank order: pyrophosphate > cyanide > sulfate > fluoborate; pyrophosphate bath produced highest thickness at hole centers |
| Conditions | Copper plating solutions for electroforming of microcircuit wiring patterns; cathodic polarization and throwing power measurements |
Why This Matters
For PCB through-hole plating and microcircuit electroforming, superior throwing power ensures uniform copper deposition in high-aspect-ratio recesses, directly reducing defect rates and enabling reliable electrical interconnects.
- [1] Park HD, Chang DY, Kang SG. Characteristics of Copper Plating Solutions for Electroforming of Microcircuit. Korean Journal of Materials Research, 2001, 11(10): 820-832. Throwing power rank order: pyrophosphate, cyanide, sulfate, fluoborate. View Source
- [2] Park HD, Chang DY, Kang SG. Characteristics of Copper Plating Solutions for Electroforming of Microcircuit. Korean Journal of Materials Research, 2001, 11(10): 820-832. Pyrophosphate bath produced highest deposit thickness at hole centers; K factor = 1.44. View Source
